molecular formula C28H37ClF2N2O2 B14771791 [(3S,4R)-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidin-3-yl]-[(3R,5S)-4-hydroxy-3,5-dimethyl-4-phenylpiperidin-1-yl]methanone;hydrochloride

[(3S,4R)-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidin-3-yl]-[(3R,5S)-4-hydroxy-3,5-dimethyl-4-phenylpiperidin-1-yl]methanone;hydrochloride

Cat. No.: B14771791
M. Wt: 507.1 g/mol
InChI Key: WWCBDWDDPAPGHX-BSIYOGFTSA-N
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Description

[(3S,4R)-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidin-3-yl]-[(3R,5S)-4-hydroxy-3,5-dimethyl-4-phenylpiperidin-1-yl]methanone;hydrochloride is a complex organic compound that features a pyrrolidine and piperidine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3S,4R)-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidin-3-yl]-[(3R,5S)-4-hydroxy-3,5-dimethyl-4-phenylpiperidin-1-yl]methanone;hydrochloride typically involves multi-step organic synthesis. The key steps may include:

  • Formation of the pyrrolidine ring.
  • Introduction of the tert-butyl and difluorophenyl groups.
  • Synthesis of the piperidine ring.
  • Coupling of the pyrrolidine and piperidine rings.
  • Hydrochloride salt formation.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group.

    Reduction: Reduction reactions could target the carbonyl group.

    Substitution: Substitution reactions may occur at the aromatic rings or the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).

    Reduction: Reagents such as NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).

    Substitution: Conditions may include halogenation or nitration using reagents like Br₂ (Bromine) or HNO₃ (Nitric acid).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, it may serve as a tool for studying receptor-ligand interactions or enzyme activity.

Medicine

Medicinally, the compound could be investigated for its potential therapeutic effects, such as acting as an analgesic or anti-inflammatory agent.

Industry

In industry, it might be used in the development of new pharmaceuticals or as an intermediate in the synthesis of other active compounds.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, it may involve binding to a receptor or enzyme, altering its activity. The molecular targets could include neurotransmitter receptors, enzymes involved in metabolic pathways, or ion channels.

Comparison with Similar Compounds

Similar Compounds

  • [(3S,4R)-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidin-3-yl]-[(3R,5S)-4-hydroxy-3,5-dimethyl-4-phenylpiperidin-1-yl]methanone.
  • [(3S,4R)-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidin-3-yl]-[(3R,5S)-4-hydroxy-3,5-dimethyl-4-phenylpiperidin-1-yl]methanone;hydrobromide.

Uniqueness

The uniqueness of [(3S,4R)-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidin-3-yl]-[(3R,5S)-4-hydroxy-3,5-dimethyl-4-phenylpiperidin-1-yl]methanone;hydrochloride lies in its specific stereochemistry and functional groups, which may confer unique biological activity or chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C28H37ClF2N2O2

Molecular Weight

507.1 g/mol

IUPAC Name

[(3S,4R)-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidin-3-yl]-[(3R,5S)-4-hydroxy-3,5-dimethyl-4-phenylpiperidin-1-yl]methanone;hydrochloride

InChI

InChI=1S/C28H36F2N2O2.ClH/c1-18-14-31(15-19(2)28(18,34)20-9-7-6-8-10-20)26(33)24-17-32(27(3,4)5)16-23(24)22-12-11-21(29)13-25(22)30;/h6-13,18-19,23-24,34H,14-17H2,1-5H3;1H/t18-,19+,23-,24+,28?;/m0./s1

InChI Key

WWCBDWDDPAPGHX-BSIYOGFTSA-N

Isomeric SMILES

C[C@@H]1CN(C[C@@H](C1(C2=CC=CC=C2)O)C)C(=O)[C@@H]3CN(C[C@H]3C4=C(C=C(C=C4)F)F)C(C)(C)C.Cl

Canonical SMILES

CC1CN(CC(C1(C2=CC=CC=C2)O)C)C(=O)C3CN(CC3C4=C(C=C(C=C4)F)F)C(C)(C)C.Cl

Origin of Product

United States

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